2,2-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide
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Overview
Description
2,2-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a morpholine ring, a benzoxadiazole moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxadiazole core, followed by the introduction of the morpholine ring and the propanamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,2-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-[2-(morpholin-4-yl)phenyl]propanamide
- 2,2-dimethyl-N-(morpholin-4-ylcarbothioyl)propanamide
- 2-(2,6-dimethyl-morpholin-4-yl)-ethanol
Uniqueness
2,2-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H20N4O3 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
2,2-dimethyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)propanamide |
InChI |
InChI=1S/C15H20N4O3/c1-15(2,3)14(20)16-10-4-5-11(13-12(10)17-22-18-13)19-6-8-21-9-7-19/h4-5H,6-9H2,1-3H3,(H,16,20) |
InChI Key |
BBDHFEWTNZRVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C2=NON=C12)N3CCOCC3 |
Origin of Product |
United States |
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